molecular formula C17H24N6O3 B2988521 2,4,7,8-Tetramethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876902-77-1

2,4,7,8-Tetramethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2988521
CAS No.: 876902-77-1
M. Wt: 360.418
InChI Key: VILDUCHSKSRPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,7,8-Tetramethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives This compound features a purine ring system substituted with various functional groups, including morpholine and methyl groups

Scientific Research Applications

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a tool for studying biological processes, particularly those involving purine metabolism.

  • Medicine: : The compound could be explored for its therapeutic potential, such as in the development of new drugs.

  • Industry: : Its unique properties may make it useful in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7,8-Tetramethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting with the formation of the purine core. One common approach is the condensation of appropriate precursors, such as guanidine and a suitable diketone, under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes. These processes would be optimized for efficiency and yield, using reactors and equipment designed for high-throughput production. Quality control measures would be in place to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,7,8-Tetramethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different oxidation states.

  • Reduction: : Reduction reactions can be used to modify the functional groups within the molecule.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of new derivatives with altered biological or chemical properties.

Mechanism of Action

The mechanism by which 2,4,7,8-Tetramethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

2,4,7,8-Tetramethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione can be compared to other purine derivatives, such as:

  • Theophylline: : A well-known purine derivative used in medicine.

  • Caffeine: : Another common purine derivative with stimulant properties.

  • Morpholine derivatives: : Compounds containing the morpholine functional group, which may have similar applications.

Properties

IUPAC Name

2,4,7,8-tetramethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3/c1-11-12(2)23-13-14(19(3)17(25)20(4)15(13)24)18-16(23)22(11)6-5-21-7-9-26-10-8-21/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILDUCHSKSRPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.